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molecular formula C10H12BrN B8723477 1-(2-bromoethyl)-2,3-dihydro-1H-indole

1-(2-bromoethyl)-2,3-dihydro-1H-indole

Cat. No. B8723477
M. Wt: 226.11 g/mol
InChI Key: BTWMYSHDKUSMGR-UHFFFAOYSA-N
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Patent
US06589963B2

Procedure details

To 1,2-dibromoethane (58.0 ml) were added indoline (5.0 g) and triethylamine (28.7 ml), and the mixture was stirred at 90° C. for 2 hr. Ethyl acetate (200 ml) was added to the reaction mixture, and the mixture was washed with saturated brine (400 ml) and dried over Na2SO4. Ethyl acetate was evaporated under reduced pressure. The obtained residue was purified by column chromatography to give the title compound (4.09 g).
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3]Br.[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1.C(N(CC)CC)C>C(OCC)(=O)C>[Br:1][CH2:2][CH2:3][N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
58 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
5 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
28.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with saturated brine (400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCN1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 4.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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